

Spectroscopic Analysis of 5-(Benzylxy)pyrimidine-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Benzylxy)pyrimidine-2-carbonitrile

Cat. No.: B573195

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of **5-(Benzylxy)pyrimidine-2-carbonitrile**, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While specific experimental spectra for **5-(Benzylxy)pyrimidine-2-carbonitrile** are not widely available in public databases, this guide outlines the expected spectroscopic characteristics based on its chemical structure. Furthermore, it provides detailed experimental protocols for obtaining and analyzing this data, alongside visualizations of the molecule and analytical workflows.

Compound Overview

Compound Name: **5-(Benzylxy)pyrimidine-2-carbonitrile** CAS Number: 166672-22-6[1][2]

[3] Molecular Formula: C₁₂H₉N₃O[1][2][3] Molecular Weight: 211.22 g/mol [3] Chemical Structure:

Figure 1: Chemical structure of **5-(Benzyl)pyrimidine-2-carbonitrile**.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-(Benzyl)pyrimidine-2-carbonitrile** based on established principles of organic spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.6	s	2H	H-4, H-6 (Pyrimidine)
~7.5 - 7.3	m	5H	Phenyl-H

| ~5.2 | s | 2H | O- $\text{CH}_2\text{-Ph}$ |

Table 2: Predicted ^{13}C NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~158	C-4, C-6 (Pyrimidine)
~150	C-5 (Pyrimidine)
~135	C-ipso (Phenyl)
~129	C-ortho, C-meta (Phenyl)
~128	C-para (Phenyl)
~115	C≡N
~95	C-2 (Pyrimidine)

| ~72 | O-CH₂-Ph |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretch (Aromatic)
~2900-2800	Medium	C-H stretch (Aliphatic)
~2230	Strong	C≡N stretch (Nitrile)
~1600, ~1480	Medium-Strong	C=C and C=N stretch (Pyrimidine & Phenyl)
~1250	Strong	C-O stretch (Aryl ether)
~1100	Strong	C-O stretch (Alkyl ether)

| ~750-700 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Ion
211	[M] ⁺ (Molecular Ion)
182	[M - HCN] ⁺
108	[C ₇ H ₈ O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **5-(Benzylxy)pyrimidine-2-carbonitrile**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

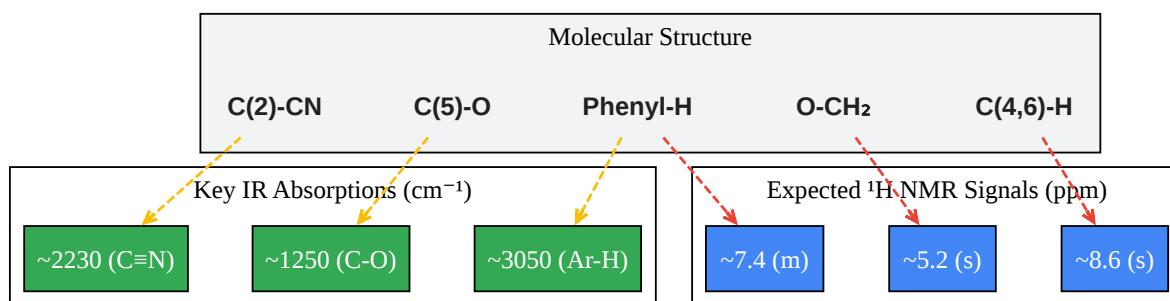
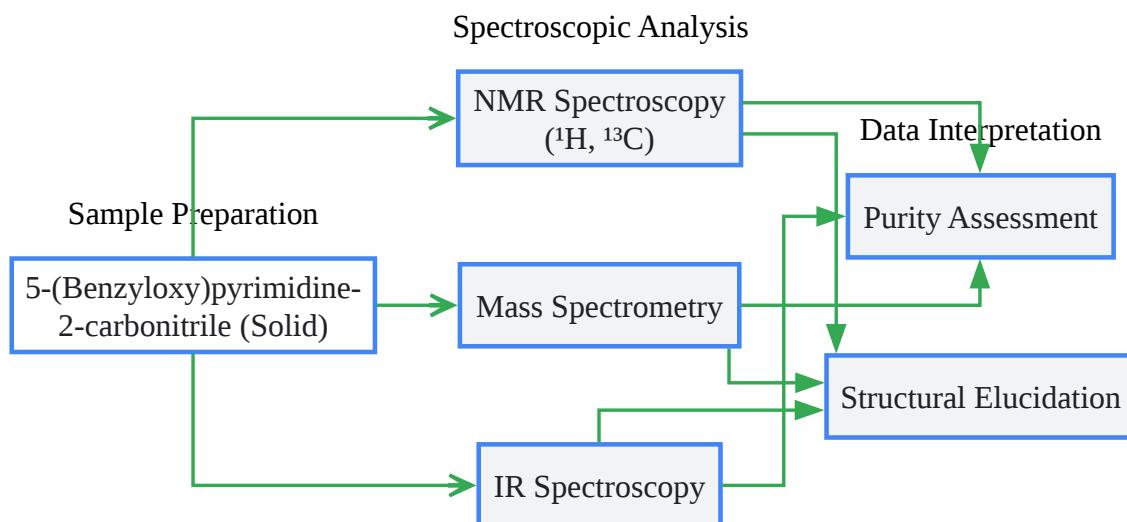
Objective: To identify the functional groups present in **5-(Benzylxy)pyrimidine-2-carbonitrile**.

Methodology (Thin Solid Film Method):

- Sample Preparation:
 - Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like dichloromethane or acetone.
 - Apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-(Benzyl)oxy)pyrimidine-2-carbonitrile**.



Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- Ionization: Utilize Electron Ionization (EI) as the ionization source. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, confirming the molecular weight. Other peaks represent fragment ions, providing structural information.

Visualizations

The following diagrams illustrate the experimental workflow and key structural relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-(Benzyl)pyrimidine-2-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b573195#spectroscopic-data-analysis-of-5-benzylpyrimidine-2-carbonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com